N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a molecular formula of C24H26BNO2 and a molecular weight of 371.27974 .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)26(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3
. This provides a detailed representation of the compound’s molecular structure. Chemical Reactions Analysis
As mentioned earlier, this compound is used in the Suzuki-Miyaura cross-coupling reaction . The exact chemical reactions involving this compound are not detailed in the search results.Physical and Chemical Properties Analysis
This compound has a density of 1.12±0.1 g/cm3 (Predicted), a melting point of 93-98 °C, and a boiling point of 495.8±28.0 °C (Predicted) .Scientific Research Applications
Synthesis and Structural Studies
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives have been extensively studied in the field of organic synthesis and crystallography. Wu et al. (2021) focused on the synthesis and structural characterization of similar compounds, using techniques like X-ray diffraction and Density Functional Theory (DFT) calculations to determine optimized molecular crystal structures (Wu et al., 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and confirmed their structures using spectroscopic methods and X-ray diffraction (Huang et al., 2021).
Fluorescence Probes and Detection
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of this compound, for detecting hydrogen peroxide. These compounds displayed varied fluorescence responses, highlighting their potential in analytical chemistry applications (Lampard et al., 2018).
Solar Cell Applications
In the field of renewable energy, Liu et al. (2016) investigated small molecular arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties for use in stable perovskite solar cells. These compounds demonstrated good hole extraction ability and could act as efficient hole transporting materials (Liu et al., 2016).
Electrochromic Materials
Research by Beaupré et al. (2006) explored the use of derivatives of this compound in the preparation of new electrochromic polymers. These polymers were used in the development of electrochromic cells for potential applications in smart textiles and plastics (Beaupré et al., 2006).
Anion Acceptors for Fluoride Shuttle Batteries
Kucuk and Abe (2020) investigated boron-based compounds, including derivatives of this compound, as electrolyte additives in fluoride shuttle batteries. These compounds demonstrated enhanced fluoride ion conductivity and improved battery performance (Kucuk & Abe, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The unique reactivity and low toxicity of the compound make it suitable for this reaction .
Biochemical Pathways
It is known that the compound plays a role in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction , which is a crucial process in organic chemistry and material science.
Result of Action
The compound’s action results in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, the presence of a palladium catalyst, base, and suitable reaction conditions are necessary .
Biochemical Analysis
Biochemical Properties
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis. It is commonly used in the Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on its ability to act as an electron-rich boronic acid ester, which can undergo protodeboronation and other reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and the regulation of specific genes . These effects are crucial for understanding how this compound can be utilized in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, making it important to study these aspects in detail .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment
Properties
IUPAC Name |
N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)26(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWIFGDKIEVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469874 | |
Record name | N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267221-88-5 | |
Record name | N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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